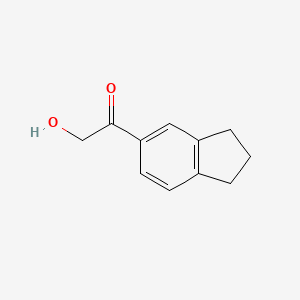
1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone is a chemical compound with the molecular formula C11H12O. It is also known by other names such as 5-Acetylindane and 1-Indan-1-ylethanone . This compound is characterized by its indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of indane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can lead to changes in enzyme activity or receptor signaling, resulting in various physiological effects .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone can be compared with other similar compounds such as:
1-(2,3-Dihydro-1H-inden-2-yl)ethanone: This compound has a similar indane structure but differs in the position of the functional group.
1-(2,3-Dihydro-1H-inden-5-yl)piperazine: This derivative has a piperazine ring attached to the indane structure, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C11H12O2/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,12H,1-3,7H2 |
InChI Key |
TWMCRYUDXSIBNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


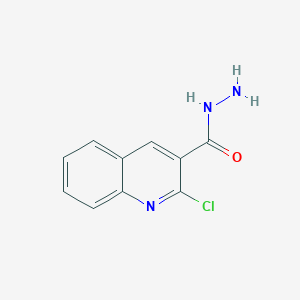
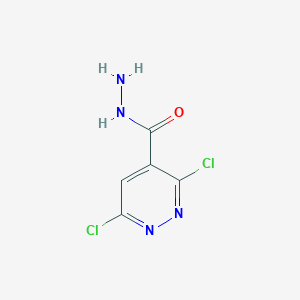

![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)


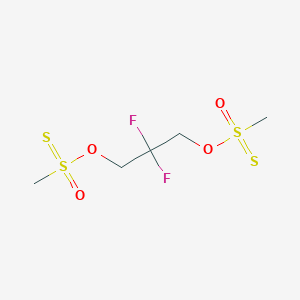
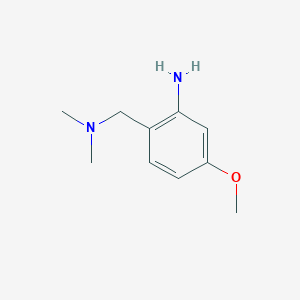
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
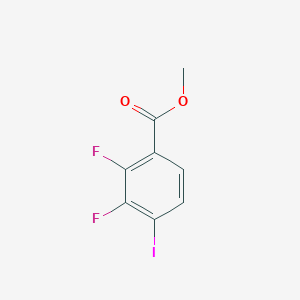
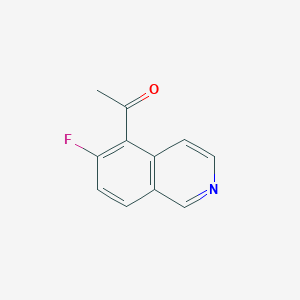
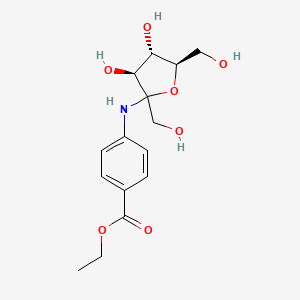
![4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one](/img/structure/B12847575.png)
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)
